2-(Pyrimidin-2-yl)acetimidamide hydrochloride

Nitric oxide synthase inhibition Imidamide scaffold Isosteric replacement

2-(Pyrimidin-2-yl)acetimidamide hydrochloride (CAS 2089315-75-1) is a pyrimidine-based imidamide derivative supplied as the hydrochloride salt. The compound features a pyrimidin-2-yl ring linked to an acetimidamide moiety, yielding a nitrogen-rich scaffold capable of bidentate hydrogen bonding and metal coordination.

Molecular Formula C6H9ClN4
Molecular Weight 172.61 g/mol
Cat. No. B12999161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-yl)acetimidamide hydrochloride
Molecular FormulaC6H9ClN4
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CC(=N)N.Cl
InChIInChI=1S/C6H8N4.ClH/c7-5(8)4-6-9-2-1-3-10-6;/h1-3H,4H2,(H3,7,8);1H
InChIKeyDKJCQXNITFPWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidin-2-yl)acetimidamide Hydrochloride – Procurement-Grade Pyrimidine-Acetimidamide Building Block for Targeted Nitric Oxide Synthase Inhibitor Research


2-(Pyrimidin-2-yl)acetimidamide hydrochloride (CAS 2089315-75-1) is a pyrimidine-based imidamide derivative supplied as the hydrochloride salt. The compound features a pyrimidin-2-yl ring linked to an acetimidamide moiety, yielding a nitrogen-rich scaffold capable of bidentate hydrogen bonding and metal coordination [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base (CAS 1247346-80-0), making it the preferred physical form for biochemical assay preparation and in vitro pharmacology studies . Within the imidamide class, this compound has been annotated as a nitric oxide synthase (NOS) inhibitor in curated databases, with reported binding activity against both neuronal and inducible NOS isoforms [1][2].

Why Generic Pyrimidine Analogs Cannot Substitute for 2-(Pyrimidin-2-yl)acetimidamide Hydrochloride in NOS-Targeted Studies


The acetimidamide functional group distinguishes this compound from the more common pyrimidine acetamides (e.g., 2-acetamidopyrimidine, CAS 13053-88-8) and pyrimidine amines. The amidine moiety exhibits a significantly higher pKa (~12–13 for conjugated acid) compared to amides, resulting in protonation at physiological pH and enabling strong ionic and hydrogen-bond interactions with conserved carboxylate residues (e.g., Glu377 in iNOS) that are critical for NOS active-site engagement [1][2]. Furthermore, the pyrimidine ring contributes an additional heteroatom relative to pyridine-based analogs (e.g., 2-(pyridin-2-yl)acetimidamide), altering both the electronic distribution of the aromatic system and the spatial orientation of the amidine group upon receptor binding [1]. These stereoelectronic differences mean that substitution with a pyridinyl or amide analog cannot reproduce the same target-binding geometry, isoform selectivity profile, or in vitro pharmacological readout observed for 2-(pyrimidin-2-yl)acetimidamide hydrochloride.

Quantitative Differentiation Evidence: 2-(Pyrimidin-2-yl)acetimidamide Hydrochloride vs. Closest Imidamide Analogs


NOS Isoform Binding Affinity: Pyrimidine-Acetimidamide vs. Pyridine-Acetimidamide

2-(Pyrimidin-2-yl)acetimidamide retains measurable, albeit modest, binding to rat neuronal NOS (nNOS) with a reported Ki of 32.5 µM in a recombinant enzyme assay using oxyhemoglobin-to-methemoglobin conversion as readout [1]. In contrast, the direct pyridine analog N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide (compound 9a) achieves an IC50 of 4.6 µM against human inducible NOS (iNOS) but loses activity on nNOS, demonstrating isoform selectivity driven by the heterocycle identity [2]. The pyrimidine derivative thus provides a distinct nNOS-preferring profile compared to the iNOS-selective pyridine congener, enabling researchers to probe isoform-specific pharmacology.

Nitric oxide synthase inhibition Imidamide scaffold Isosteric replacement

Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base Form

The hydrochloride salt (CAS 2089315-75-1, MW 172.61 g/mol) is the commercially preferred form for biochemical assay preparation due to its superior aqueous solubility compared to the free base (CAS 1247346-80-0, MW 136.15 g/mol) . Although explicit thermodynamic solubility measurements are not publicly available, the general principle of increased solubility through salt formation for nitrogenous bases (ΔpKa > 3 rule) applies: the amidine group (pKa ~12–13) is fully protonated at physiological pH, and the chloride counterion enhances hydration energy, reducing aggregation and precipitation in DMSO/aqueous buffer mixtures [1].

Salt-form selection Aqueous solubility Assay compatibility

Hydrogen-Bond Donor Capacity: Amidine vs. Amide in Pyrimidine-2-yl Derivatives

The acetimidamide group in 2-(pyrimidin-2-yl)acetimidamide hydrochloride provides two hydrogen-bond donor sites (N–H and =NH₂⁺) versus the single donor in the corresponding amide analog 2-(pyrimidin-2-yl)acetamide (CAS 1220039-43-9) . Molecular docking studies on related imidamide derivatives reveal that the amidine moiety engages in a bidentate salt bridge with the conserved Glu377 residue in the iNOS active site, an interaction geometrically inaccessible to the planar amide group [1]. This difference translates into >10-fold improvement in binding energy scores (ΔG) for amidine-containing ligands over amide congeners in computational NOS models.

Hydrogen bonding Ligand efficiency Structure-based design

Comparative Synthetic Tractability: Pyrimidine vs. Substituted Pyridine Acetimidamide Scaffolds

2-(Pyrimidin-2-yl)acetimidamide hydrochloride is synthesized via a concise two-step sequence from commercially available 2-chloropyrimidine and malononitrile, followed by Pinner-type amidine formation and HCl salt precipitation, with reported yields exceeding 60% and purities ≥97% . In contrast, the benchmark pyridine-acetimidamide series by Arias et al. requires a lengthier route involving a Henry reaction, reduction, and cyclization, with overall yields generally below 40% [1]. This difference in step count and yield has direct implications for procurement cost, batch-to-batch consistency, and scale-up feasibility for in vivo studies.

Medicinal chemistry Lead optimization Synthetic accessibility

Recommended Procurement Scenarios for 2-(Pyrimidin-2-yl)acetimidamide Hydrochloride Based on Verified Differentiation Evidence


Neuronal NOS (nNOS) Tool Compound Development

Research groups targeting selective nNOS inhibition for neurodegenerative disease models should procure this compound as a starting scaffold. Its confirmed nNOS affinity (Ki = 32.5 µM) [1] and the synthetic tractability of the pyrimidine core support iterative medicinal chemistry optimization to improve potency while maintaining the nNOS-preferring profile absent in pyridine-based imidamides.

Salt-Form-Enabled High-Throughput Screening (HTS) Campaigns

The hydrochloride salt form provides ready-to-use aqueous solubility , making it directly compatible with automated liquid handling systems for HTS. Procurement of the pre-formulated salt eliminates the need for in-house salt screening and reduces inter-plate variability caused by free-base precipitation during dilution series.

Structure-Activity Relationship (SAR) Studies on Imidamide NOS Inhibitors

The distinct hydrogen-bond donor count of the acetimidamide group (2 donors) compared to amide analogs (1 donor) [2] enables systematic exploration of binding interactions with NOS active-site residues. Procuring both the amidine and amide forms of the pyrimidine scaffold allows for paired comparative SAR, isolating the contribution of the amidine moiety to target affinity and selectivity.

Cost-Efficient Lead Expansion for Academic and CRO Medicinal Chemistry

Groups operating under constrained budgets should prioritize this scaffold due to its concise synthetic route (2 steps, >60% yield) , which translates to lower per-gram procurement costs compared to multi-step pyridine-imidamide series. This cost advantage is critical for academic labs and contract research organizations (CROs) executing large analog synthesis matrices.

Quote Request

Request a Quote for 2-(Pyrimidin-2-yl)acetimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.